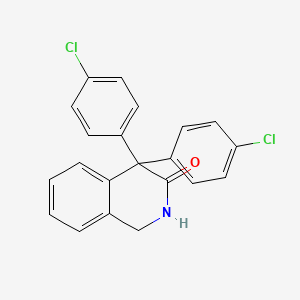
Propyl ethyl(phenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl ethyl(phenyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl ethyl(phenyl)phosphinate can be synthesized through several methods. One common method involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another approach includes the ethylation of phosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . Additionally, free-radical addition to ethylene has been reported to proceed with the retention of configuration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Propyl ethyl(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to phosphinic acid derivatives.
Substitution: It can participate in substitution reactions, where one of the organic groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like phosphorus trichloride (PCl3) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphinic acid derivatives.
Substitution: Various substituted phosphinates depending on the reagents used.
Scientific Research Applications
Propyl ethyl(phenyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Industry: this compound is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of propyl ethyl(phenyl)phosphinate involves its interaction with molecular targets such as enzymes. For example, as a protease inhibitor, it interferes with the active site of the enzyme, preventing the enzyme from catalyzing its natural substrate . This inhibition can be achieved through direct binding to the enzyme’s active site or by altering the enzyme’s conformation.
Comparison with Similar Compounds
- Ethyl phenylphosphinate
- Methyl phenylphosphinate
- Propyl phenylphosphinate
Comparison: Propyl ethyl(phenyl)phosphinate is unique due to its specific combination of organic groups attached to the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For instance, its use as a flame retardant and plasticizer is attributed to its particular molecular configuration .
Properties
CAS No. |
61388-00-9 |
|---|---|
Molecular Formula |
C11H17O2P |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
[ethyl(propoxy)phosphoryl]benzene |
InChI |
InChI=1S/C11H17O2P/c1-3-10-13-14(12,4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
ULMPOWHVOLFVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(2-hydroxyphenyl)ethenyl]benzo[e][1,3]benzoxazole-5-carbonitrile](/img/structure/B14576032.png)




![[2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-diyl]bis(phenylmethanone)](/img/structure/B14576043.png)


silane](/img/structure/B14576050.png)


![2-Azaspiro[4.5]decane-1,3-dione, 2-(3-nitrophenyl)-](/img/structure/B14576072.png)
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanamide](/img/structure/B14576084.png)
